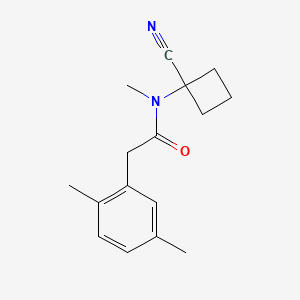
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide, also known as CX614, is a chemical compound that has gained attention in scientific research due to its potential as a cognitive enhancer. CX614 is a derivative of aniracetam, a nootropic drug that has been used to improve memory and cognitive function in individuals with cognitive impairments. CX614 has shown promising results in laboratory experiments, making it a potential candidate for further research in the field of cognitive enhancement.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the modulation of AMPA receptors, which are responsible for mediating the majority of excitatory neurotransmission in the brain. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of neurotransmitters such as glutamate and acetylcholine, as well as an increase in the density of dendritic spines, which are the structures on neurons that are responsible for receiving signals from other neurons. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing effects.
实验室实验的优点和局限性
One advantage of using N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide in laboratory experiments is its ability to enhance synaptic plasticity, which is a key process in learning and memory. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide in laboratory experiments is its complex synthesis process, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide. One area of interest is its potential as a treatment for cognitive impairments such as Alzheimer's disease and dementia. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide may also have applications in the field of neurorehabilitation, where it could be used to enhance the recovery of individuals with brain injuries or strokes. Additionally, further research is needed to determine the optimal dosage and administration of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide, as well as its long-term safety and efficacy.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide involves the reaction of aniracetam with cyanogen bromide and cyclobutanone. The resulting compound is then reacted with 2,5-dimethylphenylmagnesium bromide to yield N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide. The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide is a complex process that requires specialized equipment and knowledge in organic chemistry.
科学研究应用
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer. In laboratory experiments, N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide has also been shown to improve memory and cognitive function in animal models.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-5-6-13(2)14(9-12)10-15(19)18(3)16(11-17)7-4-8-16/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZRLSWCOILMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethylphenyl)-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
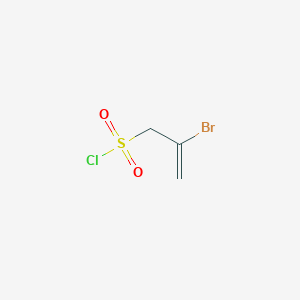
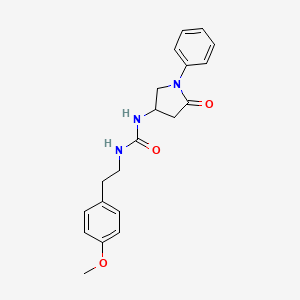
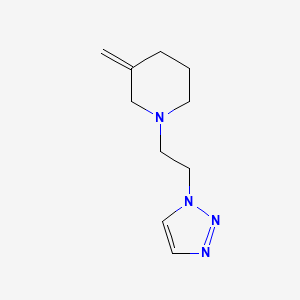

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)
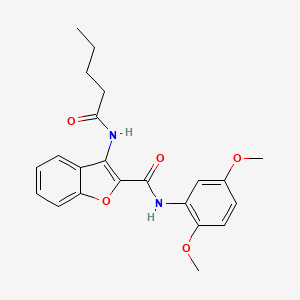
![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)